(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
CAS No.: 99281-90-0
Cat. No.: VC2337093
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99281-90-0 |
---|---|
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.3 g/mol |
IUPAC Name | tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate |
Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Standard InChI Key | PMCZSKSPRUQIOF-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N |
Introduction
Chemical Properties
Molecular Structure
The tert-butyloxycarbonyl (Boc) group constitutes an important protective element in the molecule's structure. This bulky protecting group shields the nitrogen atom of the carbamate from various chemical reactions while remaining selectively cleavable under specific conditions. The carbamate linkage (-NH-COO-) provides both rigidity to the molecular framework and potential for hydrogen bonding interactions, which can be significant in biological contexts.
The cyano (nitrile) group represents one of the most versatile functional elements in organic chemistry. This linear, electron-withdrawing group creates a site of considerable electrophilicity within the molecule, making it susceptible to nucleophilic attack. Additionally, the nitrile can undergo various transformations to generate other functional groups, including carboxylic acids, amides, and amines, greatly expanding the synthetic utility of the compound.
The phenylethyl moiety provides hydrophobic character to the molecule and presents opportunities for additional functionalization through the aromatic ring. The presence of this group also enhances the compound's ability to participate in π-stacking interactions, which can be important in molecular recognition processes and crystal packing arrangements.
Physical Properties
While specific physical data for (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is limited in the available search results, its structural features allow for reliable predictions of its physical characteristics. The compound exists as a solid at room temperature, consistent with its molecular weight and the presence of functional groups capable of intermolecular interactions.
The solubility profile of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate reflects its molecular composition. The presence of both polar functional groups (carbamate and nitrile) and non-polar moieties (tert-butyl and phenylethyl) results in moderate solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The compound likely exhibits limited solubility in highly polar solvents like water and highly non-polar solvents like hexane.
Spectroscopic analysis of the compound would reveal characteristic features such as the nitrile stretching frequency in IR spectra (typically around 2250 cm⁻¹), distinctive ¹H-NMR signals for the tert-butyl group (singlet at approximately 1.4 ppm), and characteristic patterns for the phenylethyl moiety in both ¹H and ¹³C NMR spectra.
Synthesis
The synthesis of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate typically proceeds through the reaction between (S)-1-cyano-2-phenylethylamine and tert-butyl carbamate under appropriate conditions. This synthetic approach represents a direct method for introducing the Boc protecting group while maintaining the stereochemical integrity of the starting material.
A general synthetic procedure involves treating (S)-1-cyano-2-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an appropriate solvent system, often dichloromethane or a mixture of dichloromethane and water. The base catalyzes the nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc₂O, resulting in the formation of the carbamate bond with concurrent loss of tert-butanol and carbon dioxide.
Control of reaction parameters is crucial to achieve high yields while preserving the stereochemical purity of the product. Temperature management (typically maintaining the reaction at 0-25°C), appropriate stoichiometry of reagents, and monitoring reaction progress through techniques such as thin-layer chromatography or HPLC are essential aspects of successful synthesis. Purification of the final product commonly involves column chromatography using silica gel with appropriate solvent systems to remove unreacted starting materials and byproducts.
Alternative synthetic approaches might include the use of other Boc-transfer reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) or using different reaction conditions tailored to specific laboratory requirements. The choice of synthetic route may be influenced by factors such as scale, available equipment, desired purity, and compatibility with other functional groups present in more complex synthetic intermediates.
The preservation of stereochemical integrity throughout the synthesis represents a critical consideration. The mild conditions typically employed for Boc protection generally allow for retention of configuration at the stereogenic carbon, making this synthetic approach particularly valuable for maintaining the enantiomeric purity required for applications in asymmetric synthesis and pharmaceutical development.
Applications
Medicinal Chemistry
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate serves as an important intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The compound's utility in this field stems from its unique combination of functional groups and defined stereochemistry, which provide multiple handles for further synthetic elaboration.
Research Findings
Structure-Activity Relationships
Understanding the structure-activity relationships of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate provides valuable guidance for its application in various fields, particularly in medicinal chemistry where structural features directly influence biological activity. While specific biological data for this compound is limited in the available search results, analysis of its structural elements offers insights into potential activity profiles and opportunities for optimization.
Table 2: Structure-Activity Relationship Analysis of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
Structural Element | Potential Effect on Activity | Modification Opportunities | Impact on Applications |
---|---|---|---|
Cyano Group | Hydrogen bond acceptor, metabolically stable | Conversion to other functional groups (amide, acid, amine) | Altered hydrogen bonding profile, modified metabolism |
(S) Stereocenter | Specific three-dimensional arrangement, potential for selective binding | Inversion to (R) configuration | Changed binding selectivity, different biological activity |
Phenylethyl Moiety | Hydrophobic interactions, potential for π-stacking | Substitution on aromatic ring, chain length modification | Tuned lipophilicity, improved target specificity |
Boc Group | Protective function, increased lipophilicity | Replacement with other protecting groups | Altered stability profile, modified synthetic utility |
The cyano group serves as a metabolically stable hydrogen bond acceptor that can interact with hydrogen bond donors in biological targets. This functional group can be modified through various chemical transformations to generate compounds with different hydrogen bonding properties and metabolic profiles. For example, conversion to an amide would create both hydrogen bond donor and acceptor sites, potentially enhancing binding interactions with specific targets.
The stereochemistry at the carbon bearing the cyano group creates a specific three-dimensional arrangement of the molecule that can be critical for selective interactions with biological targets. The (S) configuration may enable binding to specific protein pockets or receptors that cannot accommodate the (R) enantiomer. Synthetic modification that preserves this stereochemistry while altering other molecular features allows for the development of structure-activity relationships with maintained stereoselectivity.
The phenylethyl moiety contributes significantly to the compound's hydrophobic character and ability to engage in π-stacking interactions. Modifications to this group, such as introducing substituents on the aromatic ring or altering the chain length, can fine-tune these properties for specific applications. For example, electron-withdrawing substituents on the aromatic ring would alter its electronic properties and potential for π-stacking, while electron-donating groups might enhance interactions with electron-poor aromatic systems.
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